Methods of Application or Experimental Procedures: In the study, the researchers investigated the effects of QO-58 on various types of membrane ion channels in pituitary tumor (GH3) cells . They specifically looked at the M-type K+ current (IK(M)), Ca2±activated K+ current (IK(Ca)), large-conductance Ca2±activated K+ (BKCa) channels, and erg-mediated K+ current (IK(erg)) .
Results or Outcomes: The addition of QO-58 increased the amplitude of IK(M) and IK(Ca) in a concentration-dependent manner, with effective EC50 of 3.1 and 4.2 μM, respectively . The compound shifted the activation curve of IK(M) towards a leftward direction without changing the gating charge . The strength in voltage-dependent hysteresis (Vhys) of IK(M) evoked by an upright triangular ramp pulse (Vramp) was enhanced by adding QO-58 . The probabilities of M-type K+ (KM) channels that will be open increased upon exposure to QO-58, although no modification in single-channel conductance was observed .
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is an organic compound belonging to the class of ketoesters. It is obtained through chemical synthesis and serves as a key intermediate in the preparation of quinolinone antibacterial agents [].
The molecule consists of several key features:
The presence of the electron-withdrawing chlorine and fluorine atoms on the pyridine ring can affect the reactivity of the molecule [].
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate + Amine derivative -> Quinolinone + Other products
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate itself does not possess any known biological activity. Its importance lies in its role as a precursor to quinolones, which exhibit antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication [].
Irritant